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molecular formula C8H7Cl2NO B1585602 2,4-Dichloroacetanilide CAS No. 6975-29-7

2,4-Dichloroacetanilide

Cat. No. B1585602
M. Wt: 204.05 g/mol
InChI Key: GZSGTFDLLISMMA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04652633

Procedure details

204 parts of the crude 2,4-dichloroacetanilide are added to 300 parts of 100% strength sulfuric acid, while stirring. Thereafter, the mixture is heated further to 130° C., and 235 parts of chlorosulfonic acid are added dropwise at this temperature in such a manner that the hydrogen chloride gas liberated can readily be removed. Stirring is then continued at from 135° to 140° C. until the sulfonation is complete, this taking about 1 hour. The mixture is then left to cool to 50°-80° C., and is poured into 1300 parts by volume of water. After steam distillation for a short time, 10 parts of pure 2,4,6-trichloroaniline are obtained, as a by-product, in the distillate. The reaction mixture is then cooled to room temperature, and precipitated 2,4-dichloroaniline-6-sulfonic acid is filtered off and washed with dilute hydrochloric acid. 204 parts of 2,4-dichloroaniline-6-sulfonic acid (calculated as 100% pure) are obtained as a colorless aqueous paste, which can be used in moist form for diazotizations. H-NMR in D2O: 7.3 ppm, 7.6 ppm, J: 3 Hz (as the ammonium salt).
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Identifiers

REACTION_CXSMILES
CC([NH:4][C:5]1[CH:10]=[CH:9][C:8]([Cl:11])=[CH:7][C:6]=1[Cl:12])=O.[S:13](=O)(=[O:16])([OH:15])[OH:14].ClS(O)(=O)=O.Cl>>[Cl:12][C:6]1[CH:7]=[C:8]([Cl:11])[CH:9]=[C:10]([S:13]([OH:16])(=[O:15])=[O:14])[C:5]=1[NH2:4]

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
CC(=O)NC1=C(C=C(C=C1)Cl)Cl
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
S(O)(O)(=O)=O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClS(=O)(=O)O
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
130 °C
Stirring
Type
CUSTOM
Details
while stirring
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
liberated can readily be removed
STIRRING
Type
STIRRING
Details
Stirring
CUSTOM
Type
CUSTOM
Details
is then continued at from 135° to 140° C. until the sulfonation
WAIT
Type
WAIT
Details
The mixture is then left
TEMPERATURE
Type
TEMPERATURE
Details
to cool to 50°-80° C.
ADDITION
Type
ADDITION
Details
is poured into 1300 parts by volume of water
DISTILLATION
Type
DISTILLATION
Details
After steam distillation for a short time, 10 parts of pure 2,4,6-trichloroaniline
CUSTOM
Type
CUSTOM
Details
are obtained, as a by-product, in the distillate
TEMPERATURE
Type
TEMPERATURE
Details
The reaction mixture is then cooled to room temperature
CUSTOM
Type
CUSTOM
Details
precipitated 2,4-dichloroaniline-6-sulfonic acid
FILTRATION
Type
FILTRATION
Details
is filtered off
WASH
Type
WASH
Details
washed with dilute hydrochloric acid

Outcomes

Product
Details
Reaction Time
1 h
Name
Type
product
Smiles
ClC1=C(N)C(=CC(=C1)Cl)S(=O)(=O)O
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 100%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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